molecular formula C16H9Cl2F3N2O B12018004 (3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618441-78-4

(3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12018004
CAS No.: 618441-78-4
M. Wt: 373.2 g/mol
InChI Key: NZKJCYKZSOUOFW-UHFFFAOYSA-N
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Description

(3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with 2,4-difluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in (3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo further reduction to form the corresponding hydrocarbon.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

(3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

Biology

The compound is studied for its potential interactions with biological targets, such as enzymes and receptors, which may lead to the discovery of new drugs.

Medicine

Research on this compound focuses on its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol
  • (3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-4-YL)methanol
  • (3-(2,4-Difluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol

Uniqueness

(3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of both dichloro and difluoro substituents on the aromatic rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

618441-78-4

Molecular Formula

C16H9Cl2F3N2O

Molecular Weight

373.2 g/mol

IUPAC Name

[3-(2,4-dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H9Cl2F3N2O/c17-11-5-12(18)13(20)4-10(11)16-8(7-24)6-23(22-16)15-2-1-9(19)3-14(15)21/h1-6,24H,7H2

InChI Key

NZKJCYKZSOUOFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO

Origin of Product

United States

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